molecular formula C12H7Cl3O3S B2912529 4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride CAS No. 501697-53-6

4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride

Cat. No.: B2912529
CAS No.: 501697-53-6
M. Wt: 337.6
InChI Key: ZHZQQEVNPGGWMJ-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C₁₂H₇Cl₃O₃S and a molecular weight of 337.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phenoxy and sulfonyl groups can undergo transformations under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is widely used in scientific research, particularly in:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules, such as amino groups in proteins. This reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride include:

    4-(3,5-Dichlorophenoxy)benzenesulfonic acid: The hydrolyzed form of the sulfonyl chloride.

    4-(3,5-Dichlorophenoxy)benzenesulfonamide: Formed by the reaction with amines.

    4-(3,5-Dichlorophenoxy)benzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity.

Compared to these compounds, this compound is unique due to its high reactivity and versatility in chemical synthesis and biological research .

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3S/c13-8-5-9(14)7-11(6-8)18-10-1-3-12(4-2-10)19(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQQEVNPGGWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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